Toddaculin

Description

Properties

IUPAC Name |

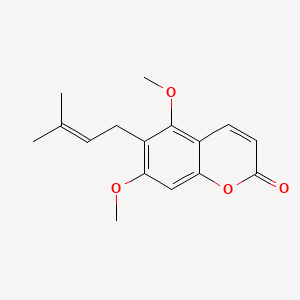

5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQHZFHWEAJPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195829 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-12-0 | |

| Record name | Toddaculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Toddaculin: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddaculin, a prenylated coumarin with the chemical formula C₁₆H₁₈O₄, is a naturally occurring compound that has garnered significant interest in the scientific community.[1][2][3] It is primarily sourced from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[4][5] This plant, also known as the orange climber, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments.[5] Modern research has begun to validate some of these traditional uses, with studies demonstrating this compound's potential as an anti-inflammatory, anti-cancer, and bone-modulating agent. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, its key physicochemical properties, and its known interactions with cellular signaling pathways.

Natural Source and Distribution

The primary natural source of this compound is the plant Toddalia asiatica.[4][5] This woody, climbing shrub is found in various parts of Asia, including India, China, and Southeast Asia, as well as in Africa. Different parts of the plant have been reported to contain this compound and other related coumarins, including the root, root bark, stem bark, and leaves.[5] While the entire plant is a potential source, the roots and bark are often cited as being particularly rich in bioactive compounds.[5]

Quantitative Data

Comprehensive quantitative data on the yield of this compound from various parts of Toddalia asiatica is not extensively reported in the available literature. However, studies on the extraction of other coumarins from this plant provide an indication of the potential yields. The following tables summarize the available physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 6-(3-Methyl-2-butenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | [2] |

| CAS Number | 4335-12-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈O₄ | [1][2][3] |

| Molecular Weight | 274.31 g/mol | [1][2][3] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 432.8 ± 45.0 °C (Predicted) | [2] |

| Density | 1.138 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | >98.00% (Commercially available) | [3] |

| Storage | 4°C, sealed storage, away from moisture and light | [3] |

Experimental Protocols

The isolation of this compound from Toddalia asiatica typically involves solvent extraction followed by chromatographic purification. The following are detailed methodologies synthesized from various research publications.

Extraction Protocol

This protocol outlines a general method for the solvent extraction of coumarins, including this compound, from the plant material.

Materials:

-

Dried and powdered plant material of Toddalia asiatica (e.g., root bark, stem bark)

-

Methanol (CH₃OH) or a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol

-

Rotary evaporator

-

Filter paper

-

Erlenmeyer flasks

Procedure:

-

Weigh the desired amount of powdered plant material (e.g., 250 g).

-

Macerate the plant material with the chosen solvent system (e.g., CH₂Cl₂/MeOH 1:1) at room temperature. The extraction can be performed over several days with periodic agitation to ensure thorough extraction.[6]

-

Filter the extract through filter paper to separate the plant debris from the solvent.

-

Combine the filtrates from all extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[6]

Isolation and Purification by Column Chromatography

This protocol describes the separation of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude extract of Toddalia asiatica

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane

-

Ethyl acetate

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Elution: Begin elution with a non-polar solvent such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., gradient elution from 100:0 to 0:100 hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL) in separate collection tubes.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light.

-

Pooling and Evaporation: Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound). Evaporate the solvent from the pooled fractions to obtain the purified compound.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and differentiation.

Inhibition of Osteoclastogenesis

This compound has been found to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the NF-κB, ERK 1/2, and p38 MAPK signaling pathways.

Caption: this compound's inhibition of osteoclast differentiation signaling.

Induction of Apoptosis in Leukemic Cells

In U-937 leukemic cells, this compound has been demonstrated to induce apoptosis by decreasing the phosphorylation levels of ERK and Akt, two key proteins in cell survival pathways.

Caption: this compound's pro-apoptotic signaling pathway in leukemic cells.

Conclusion

This compound, a prenylated coumarin isolated from Toddalia asiatica, presents a promising scaffold for the development of new therapeutic agents. Its documented anti-inflammatory, anti-cancer, and bone-protective activities warrant further investigation. This technical guide provides a foundational understanding of its natural sourcing, methods for its isolation, and its molecular mechanisms of action, which will be valuable for researchers and drug development professionals working in the field of natural product chemistry and pharmacology. Further research is needed to quantify the yield of this compound from different plant parts and to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. 6,8-Dimethoxy-7-(3-methyl-2-butenyloxy)coumarin | C16H18O5 | CID 13989556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(3-Methyl-2-butenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | 4335-12-0 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Analgesic Properties of Ethanolic Extracts of Toddalia Asiatica (L) Lam. (Rutaceae) Used for Central and Peripheral Pain Management Among the East African Ethnic Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Antinocieptive and anti-inflammatory effects of Toddalia asiatica (L) Lam. (Rutaceae) root extract in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

Toddaculin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddaculin, a prenylated coumarin isolated from Toddalia asiatica, has demonstrated significant anti-cancer potential, exhibiting a dual mechanism of action that is concentration-dependent in leukemic cell lines. At higher concentrations, this compound induces apoptosis through the suppression of key survival signaling pathways. Conversely, at lower concentrations, it promotes cellular differentiation. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, detailed experimental protocols for assessing its activity, and a summary of the key findings.

Introduction

Natural products remain a vital source of novel chemotherapeutic agents. Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This compound, or 6-(3-methyl-2-butenyl)-5,7-dimethoxycoumarin, is a natural coumarin that has been identified as a potent cytotoxic and anti-proliferative agent against cancer cells.[1] This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action, with a focus on its effects on the human leukemic cell line U-937.

Dual Mechanism of Action in U-937 Leukemic Cells

Research has revealed that this compound exerts a bimodal effect on U-937 cancer cells, dictating a shift from differentiation to apoptosis as its concentration increases.[1][2][3]

Induction of Apoptosis at High Concentrations

At a concentration of 250 μM, this compound has been shown to induce apoptosis in U-937 cells.[1][2][3] This programmed cell death is mediated by the downregulation of pro-survival signaling pathways. Specifically, this compound treatment leads to a significant decrease in the phosphorylation levels of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[1][2][3] Both ERK and Akt are crucial kinases that promote cell survival, proliferation, and resistance to apoptosis. Their dephosphorylation and subsequent inactivation are key events in this compound-induced apoptosis.

Induction of Differentiation at Low Concentrations

In contrast, at a lower concentration of 50 μM, this compound promotes the differentiation of U-937 cells into a more mature phenotype.[1][2][3] This is characterized by an increased capacity of the cells to reduce nitroblue tetrazolium (NBT) and the upregulation of cell surface differentiation markers, CD88 and CD11b.[1][2][3] Notably, this differentiation-inducing effect occurs without any discernible changes in the phosphorylation levels of ERK or Akt, indicating a distinct signaling mechanism from its apoptotic action.[1][2][3]

Signaling Pathways

The differential effects of this compound are intrinsically linked to its modulation of the ERK and Akt signaling pathways.

Apoptosis-Associated Signaling Pathway

The diagram below illustrates the proposed signaling cascade leading to apoptosis upon treatment with a high concentration of this compound.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on U-937 cells. The data is based on the findings reported by Vázquez et al. (2012).[1][2][3]

Table 1: Cytotoxicity and Proliferative Effects

| Concentration (µM) | Effect on U-937 Cells |

| 50 | Induction of Differentiation |

| 250 | Induction of Apoptosis |

Table 2: Biomarker Expression and Activity

| Concentration (µM) | p-ERK Levels | p-Akt Levels | NBT Reduction | CD88 Expression | CD11b Expression |

| 50 | No significant change | No significant change | Increased | Increased | Increased |

| 250 | Decreased | Decreased | Not Applicable | Not Applicable | Not Applicable |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for investigating the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

U-937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed U-937 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated U-937 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Culture and treat U-937 cells with this compound (e.g., 250 µM) for a specified time.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Cell Differentiation Assay (NBT Reduction)

This assay measures the intracellular superoxide production, which is a characteristic of differentiated myeloid cells.

-

Materials:

-

Treated and untreated U-937 cells

-

NBT solution (1 mg/mL in PBS)

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant

-

Microscope

-

-

Procedure:

-

Treat U-937 cells with this compound (e.g., 50 µM) for 72-96 hours to induce differentiation.

-

Harvest the cells and resuspend them in fresh medium at 1 x 10^6 cells/mL.

-

Add NBT solution to a final concentration of 0.1 mg/mL and PMA to a final concentration of 100 ng/mL.

-

Incubate for 30-60 minutes at 37°C.

-

Prepare cytospin slides or view the cell suspension directly under a light microscope.

-

Count the percentage of cells containing dark blue formazan deposits (NBT-positive cells).

-

Western Blotting for p-ERK and p-Akt

This technique is used to detect and quantify the levels of phosphorylated ERK and Akt.

-

Materials:

-

Treated and untreated U-937 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat U-937 cells with this compound (e.g., 250 µM) for the desired time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

-

Conclusion

This compound presents a compelling profile as a potential anti-leukemic agent with a unique, concentration-dependent dual mechanism of action. Its ability to induce apoptosis at higher concentrations by inhibiting the ERK and Akt survival pathways, and to promote differentiation at lower concentrations, suggests its potential for a nuanced therapeutic approach. Further investigation into the precise molecular targets and the signaling pathways governing its differentiation-inducing effects is warranted to fully elucidate its therapeutic potential and to guide the development of novel anti-cancer drugs.

References

Toddaculin's Anti-inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory signaling pathways modulated by toddaculin, a natural coumarin isolated from Toddalia asiatica. The information presented herein is based on findings from preclinical research and is intended to inform further investigation and drug development efforts in the field of inflammation.

Core Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in macrophages.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and various pro-inflammatory cytokines.[1]

The anti-inflammatory activity of this compound is associated with its cellular uptake. Studies in RAW264 mouse macrophage cells have demonstrated that this compound is detectable within the cells after 4 and 24 hours of incubation.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW264 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production Inhibition |

| This compound | 100 | Significant Inhibition |

Data derived from studies on LPS-stimulated RAW264 macrophages. The exact percentage of inhibition was not specified in the source material, but was described as significant.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

| Gene Target | This compound Concentration (µM) | Effect on mRNA Expression |

| Nos2 (iNOS) | 100 | Significant Decrease |

| Il-6 | 100 | Significant Decrease |

| Cox-2 | 100 | Significant Decrease |

| Mcp-1 | 100 | Significant Decrease |

| Il-1α | 100 | Significant Decrease |

| Il-1β | 100 | Significant Decrease |

Effects were observed in LPS-stimulated RAW264 macrophages and showed a dose-dependent trend.

Table 3: Effect of this compound on MAPK Phosphorylation

| Protein | This compound Concentration (µM) | Effect on Phosphorylation |

| p38 | 100 | Suppression |

| ERK1/2 | 100 | Suppression |

Phosphorylation status was assessed in LPS-stimulated RAW264 macrophages.

Table 4: Effect of this compound on NF-κB Activation

| Assay | This compound Concentration (µM) | Effect on NF-κB Activation |

| Luciferase Reporter Assay | 100 | Inhibition |

NF-κB activation was measured in LPS-stimulated RAW264 macrophages.

Signaling Pathway Visualizations

The following diagrams illustrate the key anti-inflammatory signaling pathways modulated by this compound.

Caption: this compound inhibits the phosphorylation of p38 and ERK1/2 in the MAPK pathway.

Caption: this compound inhibits the activation of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for the indicated durations.

Nitric Oxide (NO) Production Assay

-

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

Plate RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with this compound followed by LPS stimulation for 24 hours.

-

Collect 50 µL of culture supernatant.

-

Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Quantitative Real-Time PCR (qPCR)

-

Principle: To quantify the mRNA expression levels of pro-inflammatory genes.

-

Procedure:

-

Treat cells with this compound and/or LPS as described.

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Western Blotting for MAPK Phosphorylation

-

Principle: To detect the phosphorylation status of key MAPK pathway proteins (p38 and ERK1/2).

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated p38, total p38, phosphorylated ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

NF-κB Luciferase Reporter Assay

-

Principle: To measure the transcriptional activity of NF-κB.

-

Procedure:

-

Co-transfect RAW264.7 cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, treat the cells with this compound and/or LPS.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Caption: General experimental workflow for studying this compound's anti-inflammatory effects.

References

The Biological Activity of Toddaculin: A Technical Guide for Drug Discovery and Development

Abstract

Toddaculin, a prenylated coumarin isolated from the medicinal plant Toddalia asiatica (L.) Lam., has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, with a primary focus on its anti-inflammatory and anticancer effects. We present a comprehensive overview of its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for the isolation and biological evaluation of this compound are provided to facilitate further research. Furthermore, this guide includes visualizations of the key signaling pathways modulated by this compound, offering a clear perspective for researchers, scientists, and drug development professionals.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammatory conditions and cancer.[1] Phytochemical investigations have revealed that coumarins are major bioactive constituents of this plant.[2] Among these, this compound (6-(3-methyl-2-butenyl)-5,7-dimethoxycoumarin) has garnered significant scientific interest due to its potent pharmacological effects. This document aims to consolidate the current knowledge on the biological activities of this compound, providing a technical resource for its potential development as a therapeutic agent.

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Assay | Target | Concentration | Result | Reference |

| RAW 264.7 | Nitric Oxide (NO) Production | iNOS | Not specified | Significant inhibition of NO production | [1] |

| RAW 264.7 | mRNA Expression | Inflammatory mediators | Not specified | Significant inhibition | [1] |

| RAW 264.7 | NF-κB Activation | NF-κB | Not specified | Significant inhibition | [1] |

| RAW 264.7 | MAPK Phosphorylation | p38, ERK1/2 | Not specified | Suppression of LPS-induced phosphorylation | [1] |

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | Effect | Concentration | Result | Reference |

| U-937 (Human leukemic monocyte lymphoma) | Cytotoxicity / Anti-proliferative | Apoptosis | 250 μM | Induction of apoptosis, decreased p-ERK and p-Akt | [3] |

| U-937 (Human leukemic monocyte lymphoma) | Differentiation | Cell Differentiation | 50 μM | Induction of differentiation markers (CD88, CD11b) | [3] |

| KB (Human oral epidermoid carcinoma) | Cytotoxicity | Not specified | Not specified | IC50 = 21.69 µg/mL | [4] |

| NCI-H187 (Human small cell lung cancer) | Cytotoxicity | Not specified | Not specified | Weak cytotoxicity (IC50 > 21 µg/mL) | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the inflammatory response by targeting the NF-κB and MAPK signaling pathways.[1] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which in turn triggers a downstream signaling cascade. This compound intervenes in this cascade by suppressing the phosphorylation of p38 and Extracellular signal-Regulated Kinase (ERK)1/2, and by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[1]

Anticancer Signaling Pathway

In the context of cancer, particularly leukemia, this compound exhibits a fascinating dose-dependent dual activity. At higher concentrations (e.g., 250 μM), it induces apoptosis, while at lower concentrations (e.g., 50 μM), it promotes cell differentiation in U-937 leukemia cells.[3] The apoptotic effect at high concentrations is associated with the decreased phosphorylation of ERK and Akt, two key kinases in cell survival and proliferation pathways.[3] Conversely, the differentiating effect at lower concentrations does not appear to involve changes in the phosphorylation levels of ERK or Akt, suggesting the involvement of alternative signaling pathways in mediating this response.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of this compound's biological activities.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of coumarins from Toddalia asiatica is as follows:

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark) is subjected to extraction.

-

Extraction: The powdered material is extracted with a suitable solvent system, such as a 1:1 mixture of dichloromethane and methanol, at room temperature. The extraction is typically performed over several days with repeated solvent changes.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

-

Fractionation and Purification: The crude extract is then subjected to chromatographic techniques for the isolation of this compound. This may involve column chromatography over silica gel, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with this compound.

-

Stimulate with LPS.

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.

-

Treat RAW 264.7 cells with this compound and/or LPS for the desired time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated and total p38 and ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anticancer Assays

U-937 human leukemic monocyte lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Seed U-937 cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm.

-

Apoptosis: Can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins (e.g., caspases, Bax, Bcl-2).

-

Differentiation: Can be evaluated by measuring the expression of cell surface differentiation markers (e.g., CD11b, CD88) using flow cytometry, or by functional assays such as the nitroblue tetrazolium (NBT) reduction assay.

Conclusion and Future Directions

This compound, a natural coumarin from Toddalia asiatica, demonstrates significant potential as a therapeutic agent, particularly in the fields of inflammation and oncology. Its ability to modulate key signaling pathways such as NF-κB, p38, ERK, and Akt underscores its multifaceted mechanism of action. The dose-dependent dual effect of inducing either apoptosis or differentiation in leukemia cells is particularly noteworthy and warrants further investigation for its potential application in cancer therapy.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and the upstream and downstream effectors of the signaling pathways it modulates.

-

In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies to establish the dose-dependent efficacy, safety profile, and pharmacokinetic parameters of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency, selectivity, and drug-like properties.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing anti-inflammatory or anticancer drugs.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a novel therapeutic candidate.

References

- 1. Evaluation of Aculeatin and this compound Isolated from Toddalia asiatica as Anti-inflammatory Agents in LPS-Stimulated RAW264 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural coumarin from Toddalia asiatica, induces differentiation and apoptosis in U-937 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dual Effects of Toddaculin on U-937 Leukemic Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of toddaculin, a natural coumarin isolated from Toddalia asiatica, on the human U-937 leukemic cell line. The information presented herein is synthesized from peer-reviewed research, offering a comprehensive resource for those investigating novel anti-leukemic agents.

Executive Summary

This compound exhibits a notable dual, concentration-dependent effect on U-937 human myeloid leukemia cells. At lower concentrations, it acts as a differentiating agent, while at higher concentrations, it induces apoptosis.[1] This biphasic activity suggests that this compound may serve as a valuable pharmacological prototype for the development of new anti-cancer therapies. The apoptotic mechanism is associated with the downregulation of key survival signaling pathways.

Quantitative Data Summary

The cytotoxic, anti-proliferative, and differentiating effects of this compound on U-937 cells have been quantitatively assessed. The following tables summarize the key findings.

Table 1: Cytotoxicity and Anti-Proliferative Effects of this compound on U-937 Cells

| Concentration (µM) | Effect |

| 250 | Potent cytotoxic and anti-proliferative effects observed.[1] |

| 50 | Minimal impact on cell proliferation. |

Table 2: Dose-Dependent Effects of this compound on U-937 Cell Fate

| Concentration (µM) | Primary Effect | Key Markers/Events |

| 50 | Differentiation | - Increased capacity to reduce Nitroblue Tetrazolium (NBT). - Upregulation of differentiation markers CD88 and CD11b.[1] |

| 250 | Apoptosis | - Decreased phosphorylation of ERK and Akt.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effects on U-937 cells.

Cell Culture

-

Cell Line: Human U-937 histiocytic lymphoma cell line.

-

Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability and Proliferation Assay

-

Method: A colorimetric assay, such as the MTT or SRB assay, is used to assess cell viability and proliferation.

-

Protocol:

-

Seed U-937 cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the assay reagent (e.g., MTT solution) and incubate as per the manufacturer's instructions.

-

Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Cell Differentiation Assay (NBT Reduction)

-

Principle: Differentiated monocytic cells, such as mature macrophages, exhibit a respiratory burst and produce reactive oxygen species (ROS), which can reduce the yellow soluble Nitroblue Tetrazolium (NBT) to a dark blue, insoluble formazan.

-

Protocol:

-

Treat U-937 cells with 50 µM this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in a solution containing NBT and a stimulant such as Phorbol 12-Myristate 13-Acetate (PMA).

-

Incubate at 37°C for 15-30 minutes.

-

Count the number of cells containing blue formazan deposits under a light microscope.

-

Flow Cytometry for Differentiation Markers

-

Principle: Quantify the expression of cell surface differentiation markers, such as CD11b and CD88, using fluorescently labeled antibodies.

-

Protocol:

-

Treat U-937 cells with 50 µM this compound.

-

Harvest and wash the cells with ice-cold PBS containing 1% BSA.

-

Incubate the cells with fluorochrome-conjugated antibodies against CD11b and CD88 for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in PBS and analyze using a flow cytometer.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat U-937 cells with 250 µM this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Detect changes in the phosphorylation status of key signaling proteins like ERK and Akt.

-

Protocol:

-

Treat U-937 cells with 250 µM this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathways and Mechanisms of Action

This compound's induction of apoptosis in U-937 cells at a concentration of 250 µM is mediated through the inhibition of pro-survival signaling pathways.[1] Specifically, a decrease in the phosphorylation levels of both Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) has been observed.[1] These kinases are central nodes in pathways that promote cell proliferation, survival, and resistance to apoptosis. Their inactivation by this compound likely contributes to the activation of the apoptotic cascade.

In contrast, at 50 µM, this compound does not alter the phosphorylation levels of ERK or Akt, and instead promotes the differentiation of U-937 cells into a more mature monocytic phenotype.[1] This suggests that the mechanism of action of this compound is highly dependent on its concentration, with distinct downstream effects on cell fate.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effects.

Signaling Pathway in Apoptosis

References

Technical Guide: The Anti-inflammatory Activity of Toddaculin in LPS-Stimulated Macrophages

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the anti-inflammatory mechanisms of toddaculin, a natural coumarin isolated from Toddalia asiatica. It focuses on its activity in lipopolysaccharide (LPS)-stimulated macrophage models, a cornerstone for in-vitro inflammation research. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and drug development efforts in the field of immunology and inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] Macrophages are key players in the inflammatory cascade, and their activation by pathogens or their components, such as lipopolysaccharide (LPS), triggers the production of numerous pro-inflammatory mediators.[1][2] These mediators include nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3] The expression of these molecules is largely controlled by the activation of intracellular signaling pathways, primarily the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4]

This compound, a coumarin derived from the medicinal plant Toddalia asiatica, has demonstrated significant anti-inflammatory properties.[5][6][7] Research shows that this compound effectively suppresses the inflammatory response in LPS-stimulated macrophages by inhibiting key signaling cascades.[5][6] This guide details the molecular mechanisms of this compound, presenting the quantitative effects, the experimental protocols used for its evaluation, and visual representations of its mode of action.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified through various in-vitro assays. The following tables summarize the key findings on its ability to inhibit the production of inflammatory mediators in LPS-stimulated RAW264 macrophage cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability

| Concentration (µM) | NO Production Inhibition (%) | Cell Viability (%) | Reference |

|---|---|---|---|

| 25 | Dose-dependent decrease | Not significantly affected | [1] |

| 50 | Dose-dependent decrease | Not significantly affected | [1] |

| 100 | Dose-dependent decrease | Not significantly affected | [1] |

| 150 | Dose-dependent decrease | Not significantly affected |[1] |

Data derived from studies on LPS-stimulated RAW264 cells treated for 24 hours.[1][2]

Table 2: Effect of this compound on mRNA Expression of Pro-inflammatory Mediators

| Gene Target | Concentration (µM) | Observation | Reference |

|---|---|---|---|

| Nos2 (iNOS) | 100 | Significant Inhibition | [1] |

| Cox2 | 100 | Significant Inhibition | [2] |

| Il1b (IL-1β) | 100 | Significant Inhibition | [2] |

| Il6 (IL-6) | 100 | Significant Inhibition | [2] |

| Mcp1 | 100 | Significant Inhibition |[2] |

RAW264 cells were treated with 100 µM this compound and 100 ng/mL LPS for 24 hours.[2]

Table 3: Effect of this compound on MAPK Phosphorylation and NF-κB Activation

| Signaling Protein | Concentration (µM) | Time Point | Observation | Reference |

|---|---|---|---|---|

| p-p38 MAPK | 100 | 15 min | Significant Suppression | [5][8] |

| p-ERK1/2 | 100 | 15 & 30 min | Significant Suppression | [5][8] |

| NF-κB Activation | 100 | - | Significant Inhibition |[5][6] |

Phosphorylation was assessed in RAW264 cells treated with 100 µM this compound and 100 ng/mL LPS.[2][8]

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting upstream signaling pathways that are crucial for the expression of inflammatory genes. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade that activates both the MAPK and NF-κB pathways.[9] this compound has been shown to suppress the LPS-induced phosphorylation of p38 and ERK1/2, which are key components of the MAPK pathway.[5][6][8] Furthermore, it inhibits the activation of NF-κB, a pivotal transcription factor that controls the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[5][6][10]

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound, Isolated from of Toddalia asiatica (L.) Lam., Inhibited Osteoclastogenesis in RAW 264 Cells and Enhanced Osteoblastogenesis in MC3T3-E1 Cells | PLOS One [journals.plos.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Evaluation of Aculeatin and this compound Isolated from Toddalia asiatica as Anti-inflammatory Agents in LPS-Stimulated RAW264 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Analgesic Properties of Ethanolic Extracts of Toddalia Asiatica (L) Lam. (Rutaceae) Used for Central and Peripheral Pain Management Among the East African Ethnic Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of omphalocarpin isolated from Radix Toddaliae Asiaticae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Toddaculin: A Technical Guide for Researchers

Abstract

Toddaculin, a naturally occurring coumarin isolated from Toddalia asiatica, has demonstrated a range of pharmacological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its anti-inflammatory and anticancer properties. This document summarizes available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways influenced by this compound. While this compound shows promise, this guide also highlights the existing gaps in the literature, particularly concerning its broad-spectrum anticancer activity, quantitative anti-inflammatory effects, and in vivo pharmacokinetics.

Chemical and Physical Properties

This compound, with the chemical name 6-(3-methyl-2-butenyl)-5,7-dimethoxycoumarin, belongs to the class of prenylated coumarins. Its chemical structure confers a degree of lipophilicity that is believed to facilitate its cellular uptake.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈O₄ | [2] |

| Molecular Weight | 274.31 g/mol | [2] |

| Appearance | Not specified in available literature | - |

| Solubility | Soluble in organic solvents such as DMSO | Implied from experimental protocols[1][3] |

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. Its primary mechanism involves the suppression of pro-inflammatory mediators in macrophages.[1][3]

-

Inhibition of NF-κB Signaling: this compound inhibits the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes.[1][3] This inhibition is thought to occur through the suppression of IKK phosphorylation, preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.

-

Modulation of MAPK Pathways: this compound suppresses the LPS-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-regulated Kinase (ERK)1/2.[1][3] These kinases are crucial for the production of inflammatory cytokines and mediators.

-

Reduction of Inflammatory Mediators: As a consequence of its effects on NF-κB and MAPK signaling, this compound significantly inhibits the mRNA expression and production of inflammatory mediators, including nitric oxide (NO).[1][3]

Anticancer Activity

This compound has demonstrated cytotoxic and cytostatic effects, particularly against human leukemic cells. Its anticancer activity is concentration-dependent, inducing either differentiation or apoptosis.[4][5]

-

Induction of Apoptosis: At higher concentrations (e.g., 250 μM in U-937 cells), this compound induces apoptosis. This is associated with a decrease in the phosphorylation levels of ERK and Akt, key kinases in cell survival pathways.[4][5] The pro-apoptotic activity of this compound also involves the activation of caspase-3.

-

Induction of Differentiation: At lower concentrations (e.g., 50 μM in U-937 cells), this compound promotes cell differentiation. This is evidenced by an increased capacity of cells to reduce nitroblue tetrazolium (NBT) and the expression of differentiation markers such as CD11b and CD88.[4][5] Interestingly, at these differentiating concentrations, no significant changes in the phosphorylation levels of Akt or ERK are observed.[4][5]

Pharmacokinetics

Currently, there is a significant lack of publicly available data on the pharmacokinetic profile of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, bioavailability, and half-life, have not been reported in the reviewed literature. In vitro studies have shown that this compound can be detected within RAW264 macrophage cells after 4 and 24 hours of incubation, suggesting cellular uptake.[1]

Toxicology

Detailed toxicological studies on this compound are limited. The available research has primarily focused on its pharmacological effects at specific concentrations in vitro, and no comprehensive toxicity data has been published.

Quantitative Data

The available quantitative data for this compound's pharmacological activity is limited. The following tables summarize the currently reported findings.

Table 2: Anticancer Activity of this compound

| Cell Line | Activity | Concentration | Effect | Reference |

| U-937 (Human Leukemic) | Cytotoxic & Anti-proliferative | 250 μM | Induction of apoptosis | [4][5] |

| U-937 (Human Leukemic) | Differentiation-inducing | 50 μM | Induction of differentiation markers (CD11b, CD88) and NBT reduction | [4][5] |

Table 3: Anti-inflammatory Activity of this compound

| Cell Model | Stimulus | Parameter Measured | Effect | Reference |

| RAW264 Macrophages | LPS | mRNA expression of inflammatory mediators | Significantly inhibited | [1][3] |

| RAW264 Macrophages | LPS | Nitric Oxide (NO) production | Significantly inhibited | [1][3] |

Note: Specific IC50 values for the inhibition of inflammatory mediators and cytotoxic effects against a broader range of cancer cell lines are not available in the reviewed literature.

Experimental Protocols

Anti-inflammatory Activity in LPS-Stimulated RAW264 Macrophages

This protocol is based on methodologies described in studies evaluating the anti-inflammatory effects of this compound.[1][3]

-

Cell Culture: RAW264 mouse macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, larger formats for Western blotting and qPCR) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept constant across all wells) for a specified period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response, and cells are incubated for a further period (e.g., 24 hours for mediator measurement).

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b).

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of p38, ERK, and IκBα to assess pathway activation.

References

- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 3. Proinflammatory cytokines tumor necrosis factor-alpha and IL-6, but not IL-1, down-regulate the osteocalcin gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Toddaculin: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of toddaculin, a natural coumarin isolated from Toddalia asiatica, on the nuclear factor-kappa B (NF-κB) signaling pathway. The document details the molecular mechanisms, presents quantitative data from key experiments, and provides comprehensive experimental protocols for researchers investigating the anti-inflammatory properties of this compound.

Executive Summary

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound significantly suppresses the activation of NF-κB.[1] This inhibitory action is associated with a downstream reduction in the expression of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[2] Furthermore, this compound's anti-inflammatory activity is linked to the suppression of the phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, key components of the mitogen-activated protein kinase (MAPK) pathway that can cross-talk with NF-κB signaling.[1] The data presented herein underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of inflammation and NF-κB pathway activation in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Concentration (µM) | NO Production (% of LPS control) | Statistical Significance (p-value) |

| 10 | 85% | < 0.05 |

| 30 | 60% | < 0.05 |

| 100 | 40% | < 0.05 |

Data derived from studies on LPS-stimulated RAW264.7 cells.

Table 2: Effect of this compound on NF-κB Luciferase Activity

| Concentration (µM) | NF-κB Activity (% of LPS control) | Statistical Significance (p-value) |

| 100 | ~50% | < 0.05 |

Data represents the inhibitory effect of this compound on NF-κB transcriptional activity in LPS-stimulated RAW264.7 cells transfected with an NF-κB reporter plasmid.[2]

Table 3: Effect of this compound on Inflammatory Gene Expression (mRNA levels)

| Gene | Concentration (µM) | Relative mRNA Expression (% of LPS control) | Statistical Significance (p-value) |

| Nos2 (iNOS) | 100 | ~20% | < 0.05 |

| Cox2 | 100 | ~30% | < 0.05 |

| Il6 (IL-6) | 100 | ~25% | < 0.05 |

Data obtained from qRT-PCR analysis in LPS-stimulated RAW264.7 cells treated with this compound.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the LPS-Induced NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling cascade initiated by LPS and the proposed points of inhibition by this compound.

References

Toddaculin: A Natural Coumarin Modulating ERK/Akt Signaling Pathways in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Toddaculin, a prenylated coumarin isolated from Toddalia asiatica, has emerged as a promising natural compound with demonstrated cytotoxic and anti-proliferative effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its modulation of the critical ERK and Akt signaling pathways. This document summarizes the available quantitative data on its biological activity, details relevant experimental protocols, and visualizes the underlying molecular interactions to support further research and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound, chemically known as 6-(3-methyl-2-butenyl)-5,7-dimethoxycoumarin, is a natural product belonging to the coumarin family.[1][2] It is predominantly isolated from the stem bark of Toddalia asiatica, a plant used in traditional medicine.[3] The chemical structure of this compound is presented below.

Chemical Structure of this compound

-

Molecular Formula: C₁₆H₁₈O₄[4]

-

Molecular Weight: 274.31 g/mol [5]

-

Synonyms: Toddaculine, 5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one[5]

Initial studies have highlighted this compound's potential as an anti-cancer agent, demonstrating its ability to induce apoptosis and cell differentiation in leukemic cells.[3] The primary mechanism of action appears to be linked to its ability to interfere with key cellular signaling pathways that are often dysregulated in cancer.

The ERK/Akt Signaling Pathways: Core Regulators of Cell Fate

The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) signaling pathways are two major intracellular cascades that govern a wide range of cellular processes, including proliferation, survival, growth, and apoptosis. Their aberrant activation is a hallmark of many cancers, making them critical targets for therapeutic intervention.

dot

Figure 1: Simplified overview of the ERK and Akt signaling pathways.

This compound's Modulation of ERK/Akt Signaling

Current research indicates that this compound exerts a dose-dependent influence on the phosphorylation status of both ERK and Akt, key activation events in these cascades.

Effects on Leukemic Cells

In a study on U-937 human leukemic cells, this compound demonstrated a dual effect:

-

At a high concentration (250 μM), this compound induced apoptosis, which was associated with a decrease in the phosphorylation levels of both ERK and Akt.[3][4]

-

At a lower concentration (50 μM), this compound promoted cell differentiation without any discernible change in the phosphorylation of Akt or ERK.[3][4]

This suggests that at higher concentrations, this compound can inhibit the pro-survival signals mediated by the ERK and Akt pathways, thereby triggering programmed cell death.

Effects on Inflammatory Cells

In a study involving lipopolysaccharide (LPS)-stimulated RAW264 macrophage cells, this compound was found to suppress the phosphorylation of p38 and ERK1/2.[6] This anti-inflammatory effect is significant as chronic inflammation is a known contributor to cancer development and progression.

dot

Figure 2: Proposed mechanism of this compound-induced apoptosis via ERK/Akt inhibition.

Quantitative Data on this compound's Biological Activity

To facilitate comparative analysis, the following table summarizes the available quantitative data on this compound's effects. Note: Data for many cancer cell lines is currently limited in the public domain.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| U-937 | Leukemia | Apoptosis Induction | 250 µM | [3][4] |

| U-937 | ERK Phosphorylation | Inhibition at 250 µM | [3][4] | |

| U-937 | Akt Phosphorylation | Inhibition at 250 µM | [3][4] | |

| RAW264 | Macrophage (Inflammation model) | ERK1/2 Phosphorylation | Suppression (LPS-induced) | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell viability and signaling pathways.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

dot

Figure 3: General workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of ERK and Akt Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of ERK and Akt.

dot

Figure 4: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204), total ERK, phospho-Akt (Ser473), and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

dot

Figure 5: General workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Future Directions and Conclusion

The available data strongly suggest that this compound is a promising natural compound with the ability to modulate the ERK and Akt signaling pathways in cancer cells. Its dose-dependent effects on apoptosis and differentiation in leukemic cells warrant further investigation in a broader range of cancer types.

Key areas for future research include:

-

Determination of IC50 values: Establishing the half-maximal inhibitory concentration (IC50) of this compound in a panel of breast, lung, colon, and other cancer cell lines is crucial for a comprehensive understanding of its potency.

-

In-depth mechanistic studies: Elucidating the precise molecular targets of this compound within the ERK and Akt pathways will provide a more detailed understanding of its mechanism of action.

-

In vivo efficacy studies: Preclinical studies using xenograft and other animal models are essential to evaluate the anti-tumor activity, pharmacokinetics, and safety profile of this compound in a living system.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

References

- 1. Frontiers | Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro [frontiersin.org]

- 2. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Aculeatin and this compound Isolated from Toddalia asiatica as Anti-inflammatory Agents in LPS-Stimulated RAW264 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Therapeutic Potential of Toddaculin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddaculin, a naturally occurring coumarin isolated from Toddalia asiatica, has emerged as a compound of significant interest in preclinical research. In vitro studies have illuminated its potential therapeutic applications, primarily focusing on its anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the in vitro investigations into this compound's efficacy, detailing the experimental methodologies, summarizing key quantitative findings, and illustrating the underlying molecular pathways.

Anti-Inflammatory Potential of this compound

This compound has demonstrated notable anti-inflammatory effects in in vitro models, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Quantitative Data Summary: Anti-Inflammatory Effects

| Cell Line | Treatment | Target | Effect | Concentration | Citation |

| RAW264.7 | This compound + LPS | Nitric Oxide (NO) Production | Significant Inhibition | 100 µM | [1][2][3] |

| RAW264.7 | This compound + LPS | Nos2 mRNA Expression | Significant Inhibition | 100 µM | [1][3] |

| RAW264.7 | This compound + LPS | Mcp-1 mRNA Expression | Significant Inhibition | 100 µM | [1][3] |

| RAW264.7 | This compound + LPS | Il-6 mRNA Expression | Significant Inhibition | 100 µM | [1][3] |

| RAW264.7 | This compound + LPS | Il-1α mRNA Expression | Significant Inhibition | 100 µM | [1][3] |

| RAW264.7 | This compound + LPS | Il-1β mRNA Expression | Significant Inhibition | 100 µM | [1][3] |

| RAW264.7 | This compound + LPS | Cox-2 mRNA Expression | Significant Inhibition | 100 µM | [1][3] |

| RAW264.7 | This compound + LPS | p38 Phosphorylation | Significant Suppression | 100 µM | [1][2] |

| RAW264.7 | This compound + LPS | ERK1/2 Phosphorylation | Significant Suppression | 100 µM | [1][2] |

| RAW264.7 | This compound + LPS | NF-κB Activation | Significant Inhibition | 100 µM | [1][2] |

Signaling Pathways in Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades initiated by LPS. In vitro evidence points to the downregulation of the Nuclear Factor-kappaB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2.[1][2]

Caption: this compound's anti-inflammatory signaling pathway.

Anti-Cancer Potential of this compound

This compound has demonstrated promising anti-proliferative and pro-apoptotic activities in human leukemic cell lines. Notably, its mechanism of action appears to be concentration-dependent, inducing either differentiation or apoptosis.

Quantitative Data Summary: Anti-Cancer Effects

| Cell Line | Effect | IC50 Value | Concentration for Differentiation | Concentration for Apoptosis | Citation |

| U-937 (Human Leukemic) | Cytotoxicity | Not explicitly stated, but potent cytotoxic effects observed. | 50 µM | 250 µM |

Dual Mechanism of Action: Differentiation and Apoptosis

In U-937 human leukemic cells, this compound exhibits a dual effect. At a lower concentration (50 µM), it promotes cellular differentiation, as evidenced by the induction of differentiation markers CD88 and CD11b. At a higher concentration (250 µM), it triggers apoptosis, which is associated with a decrease in the phosphorylation levels of ERK and Akt.

Caption: Dual anti-cancer mechanism of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the in vitro studies of this compound.

Cell Culture

-

RAW264.7 Murine Macrophages: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

U-937 Human Leukemic Cells: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay

-

Seed RAW264.7 cells in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate cells with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader.

-